3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Catalog No.
S15883155
CAS No.
M.F
C9H8BrFO3
M. Wt
263.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Product Name

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

InChI

InChI=1S/C9H8BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

ACZOGSMPJJRTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(C(=O)O)O

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by a unique molecular structure that includes a phenyl ring substituted with bromine and fluorine atoms, along with a hydroxypropanoic acid moiety. Its molecular formula is C9_9H8_8BrF O3_3, and it has a molecular weight of approximately 263.06 g/mol. The presence of halogen substituents enhances its reactivity and biological activity, making it a significant compound in medicinal chemistry and materials science .

The chemical reactivity of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is influenced by its functional groups. Key reactions include:

  • Oxidation: The hydroxy group can be oxidized to yield a corresponding ketone.
  • Substitution Reactions: The halogenated phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various applications.

These reactions indicate the compound's versatility in synthetic organic chemistry .

Research indicates that 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid exhibits potential biological activities, particularly as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with specific biological targets, enhancing its therapeutic efficacy compared to non-halogenated analogs. Studies have shown promising results in its ability to modulate inflammatory pathways, making it a candidate for further drug development .

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves several steps:

  • Halogenation: Introduction of bromine and fluorine onto the phenyl ring.
  • Formation of Hydroxypropanoic Acid: The hydroxypropanoic acid moiety is synthesized through standard organic reactions, often involving the use of protective groups to manage reactivity.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain pure product.

Industrial methods may optimize these processes for higher yields and purity, potentially utilizing continuous flow reactors or automated synthesis techniques .

3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has several applications:

  • Pharmaceutical Development: As a potential intermediate in drug synthesis due to its anti-inflammatory properties.
  • Materials Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Biochemical Research: Used in studies exploring its interactions with biological targets and mechanisms of action .

Interaction studies focus on the binding affinity of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid to various biological targets. These studies are crucial for understanding its mechanism of action in therapeutic applications. Research indicates that the compound's halogenated structure may enhance interactions with enzymes or receptors, leading to improved biological outcomes compared to non-halogenated analogs .

Several compounds share structural similarities with 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acidContains bromine and fluorine; similar hydroxypropanoic structureDifferent substitution pattern on the phenyl ring
3-(4-Fluorophenyl)-2-hydroxypropanoic acidLacks bromine; only contains fluorineSimpler halogenation pattern
4-Bromophenyl-2-hydroxypropanoic acidBrominated but lacks fluorinationMore straightforward structure

The uniqueness of 3-(2-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid lies in its combination of both bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical and biological properties not found in other similar compounds. This combination enhances its reactivity, making it an attractive candidate for various applications in medicinal chemistry and materials science .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.96408 g/mol

Monoisotopic Mass

261.96408 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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